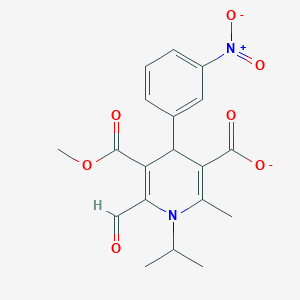

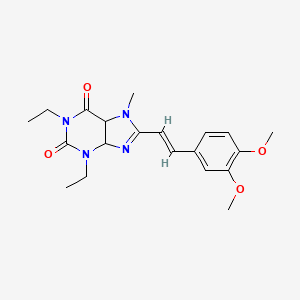

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson’s disease. It is marketed under the brand name Nourianz and is primarily used to reduce “off” episodes in patients undergoing treatment with levodopa/carbidopa . These “off” episodes are periods when the medication’s effects wear off, leading to a resurgence of Parkinson’s symptoms such as tremors and difficulty walking .

Méthodes De Préparation

The preparation of Istradefylline involves several synthetic routes and reaction conditions. One method includes the preparation of different crystalline forms of Istradefylline using various solvents such as ethanol, methanol, and acetonitrile . The process involves the culture and identification of crystals, followed by the preparation of solid forms through powder direct compression . Another method involves the separation and identification of impurities in the intermediate stages of Istradefylline synthesis using high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Istradefylline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, methanol, and acetonitrile . The major products formed from these reactions are different crystalline forms of Istradefylline, which vary in solubility and dissolution rates . The dissolution rate of these forms is significantly influenced by the pH of the solution, with forms prepared in ethanol and acetonitrile showing higher dissolution rates compared to those prepared in methanol .

Applications De Recherche Scientifique

Istradefylline has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of Parkinson’s disease to improve motor function and reduce dyskinesia . The compound has also been studied for its potential use in other neurological disorders due to its selective antagonism of adenosine A2A receptors . Additionally, Istradefylline’s unique crystal forms have been investigated for their solubility and dissolution profiles, which are crucial for its bioavailability and therapeutic efficacy .

Mécanisme D'action

Istradefylline exerts its effects by selectively antagonizing adenosine A2A receptors, which are predominantly found in the basal ganglia, a region of the brain involved in motor control . By inhibiting these receptors, Istradefylline enhances the effects of dopamine, a neurotransmitter that is deficient in Parkinson’s disease . The compound binds to the A2A receptor within an A2A-D2 receptor tetramer, functioning as a negative allosteric modulator towards the other A2A receptor, thereby inhibiting the effects of adenosine and promoting dopamine-mediated movement .

Comparaison Avec Des Composés Similaires

Istradefylline is unique among adenosine A2A receptor antagonists due to its selective action and clinical efficacy in reducing “off” episodes in Parkinson’s disease . Similar compounds include other adenosine receptor antagonists such as caffeine and theophylline, which also exhibit antagonistic effects on adenosine receptors but lack the selectivity and clinical efficacy of Istradefylline . Additionally, Istradefylline’s unique crystal forms and their impact on solubility and dissolution rates further distinguish it from other compounds in its class .

Propriétés

Formule moléculaire |

C20H26N4O4 |

|---|---|

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-4,5-dihydropurine-2,6-dione |

InChI |

InChI=1S/C20H26N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12,17-18H,6-7H2,1-5H3/b11-9+ |

Clé InChI |

QKHHXWWVMUFQSR-PKNBQFBNSA-N |

SMILES isomérique |

CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |

SMILES canonique |

CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)

![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)

![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)

![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)

![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)